N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
“N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide” is a chemical compound that has been studied for its potential applications in various fields . It is related to the benzo[d]thiazole class of compounds, which have been found to have significant anti-inflammatory and analgesic activities .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Further treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride yields the final derivatives .Molecular Structure Analysis
The molecular structure of “N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involving “N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide” and similar compounds have been studied. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide” can be analyzed based on its IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
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Pharmacological Evaluation
- Field : Medicinal Chemistry
- Application : A series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
- Methods : The compounds were synthesized in satisfactory yield and evaluated using known experimental models .
- Results : Some of the synthesized compounds have significant anti-inflammatory and analgesic activities. Ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard are low .
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Antibacterial Activity
- Field : Microbiology
- Application : N - (4- (4- (methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamides derivatives were synthesized and investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .
- Methods : The molecules were synthesized and their antibacterial activity was tested against both Gram-negative and Gram-positive bacteria .
- Results : Compounds with 4- tert -butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains .
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Anti-Ulcer Activity
- Field : Pharmacology
- Application : Compounds with a similar structure have been proposed as urease inhibitors, which are considered interesting new targets for anti-ulcer drugs and for the treatment of infections caused by urease producing bacteria .
- Methods : The compounds are synthesized and their anti-ulcer activity is tested using known experimental models .
- Results : The results of these studies are not specified in the source .
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Anti-Inflammatory Activity
- Field : Medicinal Chemistry
- Application : Certain compounds have shown weak COX-1 inhibitory activity, which could be useful in the development of anti-inflammatory drugs .
- Methods : The compounds are synthesized and their COX-1 inhibitory activity is tested using known experimental models .
- Results : The synthesized molecules showed weak COX-1 inhibitory activity (IC 50 = 7.41–11.34 μM) compared to the selective COX-1 inhibitor (indomethacin, IC 50 = 0.04 μM) and the non-selective COX inhibitor (diclofenac, IC 50 = 5.12 μM) .
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ADME Properties
- Field : Pharmacokinetics
- Application : All the synthesized molecules were further evaluated for their drug-like behavior through ADME (absorption, distribution, metabolism, and excretion) properties .
- Methods : The compounds are synthesized and their ADME properties are tested using known experimental models .
- Results : The results of these studies are not specified in the source .
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Antibiotic Activity
- Field : Microbiology
- Application : The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes and shows negligible haemolytic activity towards human RBCs .
- Methods : The molecules are synthesized and their antibiotic activity is tested using known experimental models .
- Results : The comparative antibacterial behaviour of drug–peptide complex, drug alone and peptide alone indicates a distinctive mode of action of the drug–peptide complex, that is not the simple sum total of its constituent components .
Future Directions
The future directions for the study of “N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide” and similar compounds could involve further exploration of their potential applications in various fields, such as antimicrobial treatments . Additionally, further studies could aim to better understand their mechanisms of action and to optimize their synthesis .
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4OS/c22-16-8-9-18-19(11-16)28-21(25-18)26(13-17-3-1-2-10-24-17)20(27)15-6-4-14(12-23)5-7-15/h1-11H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPESJLKQRNRKEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide |
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